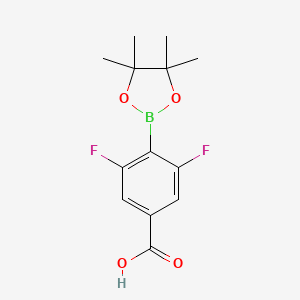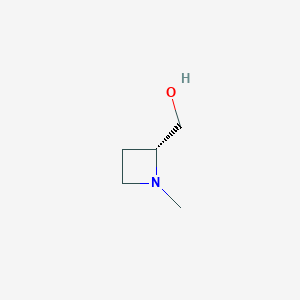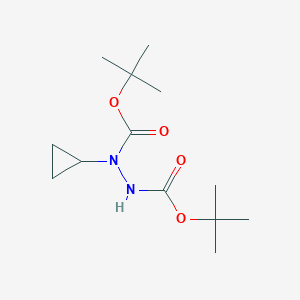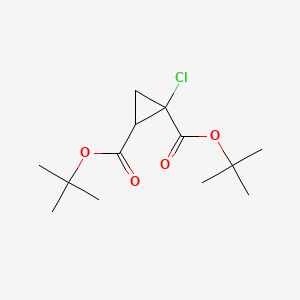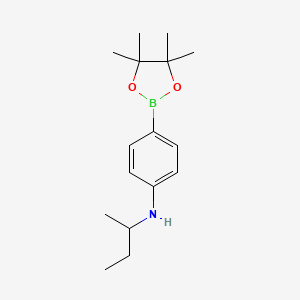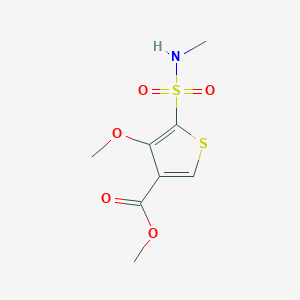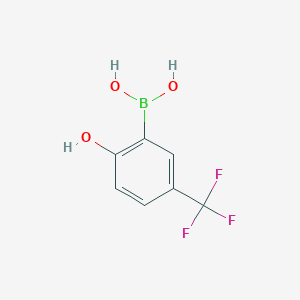
2-Cyano-5-phenylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-phenylphenol (2-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a natural product that is derived from the oxidation of various organic compounds and is highly reactive. 2-CPP is a white crystalline solid that has a melting point of 180-181°C, a boiling point of 305°C and a molecular weight of 197.17 g/mol. 2-CPP has been studied for its potential use in a range of applications, including as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant.
Applications De Recherche Scientifique
2-Cyano-5-phenylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant. In addition, 2-Cyano-5-phenylphenol, 95% has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines, as well as for the synthesis of aryl amines and aryl sulfonamides. Furthermore, 2-Cyano-5-phenylphenol, 95% has been used as a catalyst in the synthesis of polymers, as well as for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-phenylphenol, 95% is not well understood. However, it is believed that the compound reacts with biomolecules, such as proteins and nucleic acids, to form covalent bonds. This reaction is thought to be the result of the electron-rich nature of 2-Cyano-5-phenylphenol, 95%, which allows it to form a covalent bond with biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-phenylphenol, 95% are not well understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of enzymes, the disruption of cellular metabolism, and the induction of apoptosis. In addition, 2-Cyano-5-phenylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-phenylphenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, the compound is highly reactive and can be used in a variety of reactions. However, 2-Cyano-5-phenylphenol, 95% is also toxic and should be handled with caution.
Orientations Futures
The potential future applications of 2-Cyano-5-phenylphenol, 95% are numerous. It could be used in the development of novel drugs and therapeutics, as well as in the synthesis of agrochemicals and pharmaceuticals. In addition, 2-Cyano-5-phenylphenol, 95% could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 2-Cyano-5-phenylphenol, 95% could be used in the development of new catalysts and in the synthesis of new heterocyclic compounds. Finally, 2-Cyano-5-phenylphenol, 95% could be used in the development of new pesticides, dyes, and disinfectants.
Méthodes De Synthèse
2-Cyano-5-phenylphenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with sodium nitrite in the presence of an acid catalyst, such as hydrochloric acid, to form 2-nitrophenol. This reaction is referred to as the nitration of 2-chlorophenol. The second reaction involves the oxidation of 2-nitrophenol with a strong oxidizing agent, such as potassium permanganate, to form 2-Cyano-5-phenylphenol, 95%. This reaction is referred to as the oxidation of 2-nitrophenol.
Propriétés
IUPAC Name |
2-hydroxy-4-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLJNQAGZBVPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631004 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
594813-05-5 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


